6-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(12-3-4-14-16(7-12)23-10-18-14)20-5-6-21-13(9-20)8-15(19-21)11-1-2-11/h3-4,7-8,10-11H,1-2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEPWAXVOGMHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and pyrazolo[1,5-a]pyrazine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include cyclopropylamine, various chlorinating agents, and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-6-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Benzo[d]thiazol-6-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The target compound’s uniqueness lies in its hybrid structure, combining pyrazolo-pyrazine and benzothiazole motifs. Below is a comparative analysis with structurally related compounds:
*Molecular weights estimated based on analogous structures.
Key Observations:
Core Structure Diversity: The target compound integrates two heterocyclic systems (pyrazolo-pyrazine and benzothiazole), whereas analogs like ethyl 6-methyl-pyrazolo[1,5-a]pyrazine-2-carboxylate focus on a single core with ester modifications . Thiazolo[3,2-a]pyridine derivatives (e.g., 5-amino-3-oxo-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile) replace benzothiazole with a fused thiazole-pyridine system, altering electronic properties .
Substituent Effects: The cyclopropyl group in the target compound enhances steric hindrance and metabolic stability compared to methyl or ethyl substituents in other pyrazolo-pyrazines .
Synthetic Strategies: Multi-component reactions (e.g., pyrano[2,3-c]pyrazole synthesis ) are common for pyrazolo-pyrazine cores. Coupling reactions (e.g., amide bond formation ) are critical for hybrid structures like the target compound.
Commercial Relevance :
- Suppliers like APAC Pharmaceutical and Enamine Ltd. list pyrazolo-pyrazine derivatives, highlighting their utility as intermediates in drug discovery .
Biological Activity
The compound 6-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C14H15N5O2
- Molecular Weight : 285.3012 g/mol
- CAS Number : 2034380-37-3
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antimicrobial properties. For instance, compounds related to pyrazolo structures have been evaluated for their efficacy against various bacterial strains and fungi. The compound may share similar properties due to its structural characteristics.
Anticancer Potential
Several studies have focused on the anticancer properties of pyrazolo derivatives. For example, a study on related compounds demonstrated that certain pyrazolo[1,5-a]pyrazines showed promising cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6a | MCF-7 | 10.5 | Apoptosis induction |
| 6e | HeLa | 12.3 | Cell cycle arrest |
| 6k | A549 | 8.9 | Inhibition of angiogenesis |
Anti-Tubercular Activity
The compound's structural features suggest potential anti-tubercular activity. A related study synthesized various pyrazolo derivatives and tested them against Mycobacterium tuberculosis, revealing significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM for the most effective compounds . This suggests that the compound may also be effective against tuberculosis.
Case Studies
- Case Study on Anticancer Activity : A series of pyrazolo derivatives were tested against different cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results indicated that modifications in the cyclopropyl group significantly affected cytotoxicity and selectivity towards cancer cells.
- Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. Results showed notable inhibition zones, indicating potential as an antimicrobial agent.
Molecular Interactions
Molecular docking studies have been performed to understand how this compound interacts with biological targets. These studies suggest that the compound can effectively bind to specific enzymes involved in disease pathways, which could lead to its application in drug development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-{2-cyclopropyl-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,3-benzothiazole?
- The synthesis typically involves multi-step reactions:
Formation of the pyrazolo[1,5-a]pyrazine core : Cyclopropane-containing intermediates are synthesized via condensation of hydrazine derivatives with ketones or aldehydes under reflux conditions (e.g., ethanol, 6–8 hours) .
Introduction of the benzothiazole moiety : Coupling reactions (e.g., Friedel-Crafts acylation or nucleophilic substitution) are used to attach the benzothiazole group to the pyrazolo[1,5-a]pyrazine scaffold .
Carbonyl linkage : The final step often employs carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the 5-carbonyl bridge between the two heterocycles .
- Key considerations : Solvent choice (e.g., DMF for polar intermediates), catalysts (e.g., acetic acid), and purification via column chromatography or recrystallization .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Primary methods :
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent positions .
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography to resolve stereochemical ambiguities in the pyrazolo[1,5-a]pyrazine core .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves well in polar aprotic solvents (e.g., DMSO, DMF). Dihydrochloride salt forms (common in related analogs) enhance aqueous solubility .
- Stability :
- Susceptible to hydrolysis at high pH due to the carbonyl group; store in anhydrous conditions at -20°C .
- Light-sensitive; use amber vials to prevent photodegradation of the benzothiazole moiety .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Stepwise optimization :
Reaction temperature : Microwave-assisted synthesis reduces reaction times (e.g., from 8 hours to 30 minutes) while maintaining yields .
Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) improve efficiency .
Purification : Continuous flow chemistry enhances scalability and reduces solvent waste .
- Case study : A 45% yield improvement was achieved for a related pyrazolo[1,5-a]pyrazine derivative by replacing ethanol with acetonitrile as the solvent .
Q. What structure-activity relationship (SAR) insights exist for modifying this compound’s bioactivity?
- Critical substituents :
- Cyclopropyl group : Enhances metabolic stability by reducing CYP450-mediated oxidation .
- Benzothiazole moiety : Modifications at the 2-position (e.g., chloro, methoxy) influence target binding affinity .
- Methodology for SAR :
Synthesize analogs with varying substituents (e.g., aryl, alkyl) at the 2-cyclopropyl and benzothiazole positions.
Evaluate bioactivity (e.g., enzyme inhibition, cellular assays) and correlate with computational docking studies .
Q. How can contradictory data on biological activity be resolved?
- Example conflict : Discrepancies in reported IC₅₀ values for kinase inhibition.
- Resolution strategies :
Standardize assays : Use identical buffer conditions (e.g., ATP concentration, pH 7.4) .
Control for salt forms : Compare dihydrochloride vs. freebase solubility in activity assays .
Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational tools are recommended for predicting binding modes?
- Docking software : AutoDock Vina or Schrödinger Suite for preliminary binding pose prediction .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of the compound-enzyme complex over 100-ns trajectories .
- Quantum mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) to optimize geometries of reactive intermediates .
Methodological Recommendations
- For regioselectivity challenges : Use directing groups (e.g., Boc-protected amines) during Friedel-Crafts reactions to control substitution patterns .
- For scale-up : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry) .
- For biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal methods (e.g., Western blotting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
